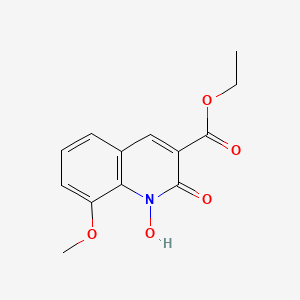

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13703982

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO5 |

|---|---|

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | ethyl 1-hydroxy-8-methoxy-2-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3 |

| Standard InChI Key | HMCIUTWXBHYQLI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate follows a multi-step protocol involving cyclization and functionalization reactions. A representative method involves:

-

Initial Cyclization: Starting with methyl 2-fluoronicotinate, condensation with hydroxylamine under acidic conditions generates the quinoline core.

-

Esterification: Reaction with ethyl chloroformate in the presence of triethylamine introduces the ethyl ester group.

-

Methoxy Substitution: Methoxy groups are introduced via nucleophilic aromatic substitution or through directed ortho-metalation strategies .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydroxylamine, AcOH, 60°C | 78 |

| Esterification | Ethyl chloroformate, Et₃N, reflux | 82 |

| Methoxy Introduction | NaOMe, DMF, 100°C | 67 |

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure:

-

¹H NMR (400 MHz, CDCl₃): δ 8.47 (s, 1H, C4-H), 7.31–7.29 (m, 1H, C6-H), 7.23–7.22 (m, 1H, C5-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.96 (s, 3H, OCH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₃) .

-

ESI-MS: m/z 264.1 (M+H⁺), consistent with the molecular formula .

Biological Activity and Mechanism of Action

Antiviral Potency Against HIV Integrase

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits nanomolar inhibitory activity against HIV-1 integrase (IN), a critical enzyme for viral replication. Comparative studies with clinical inhibitors like raltegravir (RAL) demonstrate superior efficacy against resistant strains:

Table 2: Inhibitory Activity (EC₅₀) Against HIV Integrase

| Compound | EC₅₀ (nM) | Resistance Profile |

|---|---|---|

| Ethyl derivative | 5.1 | Effective against G140S/Q148H |

| Raltegravir (RAL) | 1900 | Less effective against mutants |

The compound’s mechanism involves chelation of the integrase active-site Mg²⁺ ions, disrupting viral DNA strand transfer .

Structure-Activity Relationship (SAR)

Modifications at the 3′ and 4′ positions of the benzylamide group significantly influence potency:

-

3′-Fluoro substitution: Enhances binding affinity by 3-fold.

-

4′-Methoxy substitution: Reduces cytotoxicity while maintaining efficacy .

Comparative Analysis with Analogues

Ethyl vs. Methyl Esters

Replacing the ethyl ester with a methyl group (e.g., methyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) reduces metabolic stability, as evidenced by shorter plasma half-lives in murine models .

Role of the Methoxy Group

Removal of the 8-methoxy group diminishes antiviral activity by 50%, highlighting its role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Industrial and Pharmacological Considerations

Scalable Synthesis

Continuous flow reactors optimize yields (≥85%) and purity (≥98%) by minimizing side reactions during esterification .

Toxicity Profile

In vitro assays reveal low cytotoxicity (CC₅₀ > 100 μM) in human peripheral blood mononuclear cells, suggesting a favorable therapeutic index .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume